molecular formula C7H9ClN2O2 B2603251 ethyl (4-chloro-1H-pyrazol-1-yl)acetate CAS No. 51292-40-1

ethyl (4-chloro-1H-pyrazol-1-yl)acetate

Cat. No. B2603251
CAS RN: 51292-40-1
M. Wt: 188.61
InChI Key: HNUZWWGBTUHKBR-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-1H-pyrazol-1-yl)acetate is a chemical compound with the CAS Number: 51292-40-1 . It has a molecular weight of 188.61 . The compound is a low melting solid with a melting point of 38-39°C .


Molecular Structure Analysis

The InChI code for ethyl (4-chloro-1H-pyrazol-1-yl)acetate is 1S/C7H9ClN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl (4-chloro-1H-pyrazol-1-yl)acetate is a low melting solid with a melting point of 38-39°C . It has a molecular weight of 188.61 .

Safety and Hazards

The safety information available indicates that ethyl (4-chloro-1H-pyrazol-1-yl)acetate has the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Pyrazole compounds, including ethyl (4-chloro-1H-pyrazol-1-yl)acetate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their broad range of chemical and biological properties . Therefore, they are expected to continue to be a focus of research and development in various fields of science .

properties

IUPAC Name

ethyl 2-(4-chloropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZWWGBTUHKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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